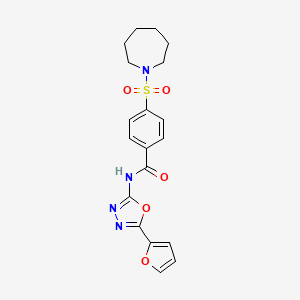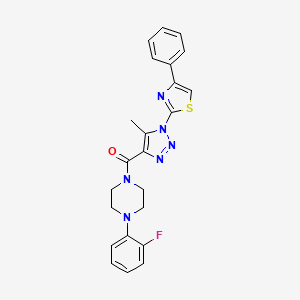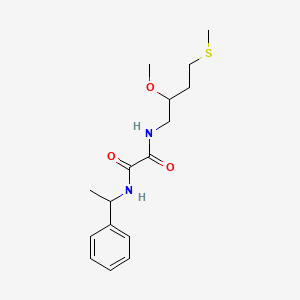![molecular formula C11H8N4 B2991770 Pyrimido[4,5-b]quinolin-2-amine CAS No. 582334-02-9](/img/structure/B2991770.png)
Pyrimido[4,5-b]quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-b]quinoline is a vital structural motif in medicinal chemistry . It has attracted significant interest due to its diverse biological activities, including anticancer activity . Many derivatives have shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562, and others .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines has been a challenging topic in medicinal chemistry . A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines, and aldehydes or from 6-aminouracils, aldehydes, and cyclohexanone derivatives . Recent synthetic strategies and many green chemistry techniques have improved pyrimido[4,5-b]quinolines synthesis over the last twenty years .Molecular Structure Analysis
The structure of all molecules was optimized using DFT B3LYP/6-31G (d) level and compared with the corresponding single-crystal XRD data . The theoretical and experimental geometrical parameters (bond lengths and bond angles) were found to be in good agreement .Chemical Reactions Analysis
The early attempts to synthesize pyrimido[4,5-b]quinoline started in the 1970s, where the resemblance of them to the known biological co-factor flavins motivated the research efforts . Many synthetic strategies appeared and are linked to interesting biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines can be synthesized from 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid, respectively, by reacting with anthranilic acid in the presence of polyphosphoric acid. The compounds exhibit significant biological activity and have therapeutic importance due to the incorporation of various fused heterocycles in pyrimidine nucleus which enhances their biological activity (Nandha kumar et al., 2001).
Biological Significance
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, which share a structural similarity with pyrimido[4,5-b]quinolines, are known for their effectiveness as anticorrosive materials. They form highly stable chelating complexes with surface metallic atoms through coordination bonding, making them valuable in protecting metals against corrosion (Verma et al., 2020).
Optical Sensing and Medicinal Applications
Pyrimidine derivatives, which include structures similar to pyrimido[4,5-b]quinolines, are widely used in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds also possess a range of biological and medicinal applications, indicating their versatility and potential in various scientific and therapeutic fields (Jindal & Kaur, 2021).
Quinoline Motifs in Drug Development
Quinoline motifs, structurally related to pyrimido[4,5-b]quinolines, have received considerable attention as a core template in drug design. They exhibit a broad spectrum of bioactivity, and numerous derivatives of bioactive quinolines have been synthesized and screened for their potential in drug development (Ajani et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
A cost-effective and competent approach has been established for the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde, through mechanochemical synthesis . This transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .
Biochemische Analyse
Biochemical Properties
Pyrimido[4,5-b]quinolin-2-amine has shown promising anticancer activity on different cancer cell lines such as MCF-7, A549, K562 and others . It also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
pyrimido[4,5-b]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-11-13-6-8-5-7-3-1-2-4-9(7)14-10(8)15-11/h1-6H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGDHZNUZSJLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=NC3=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
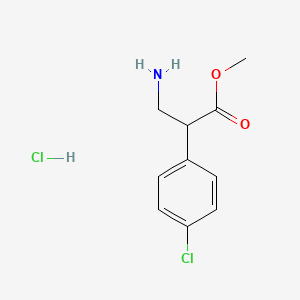
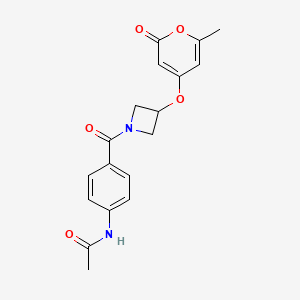
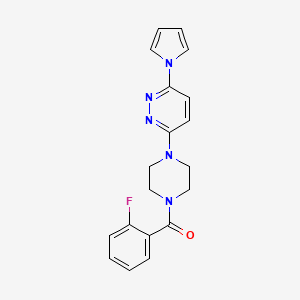
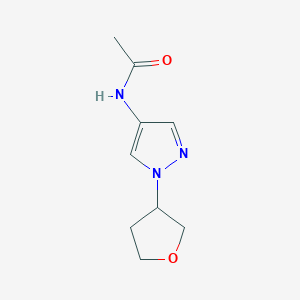
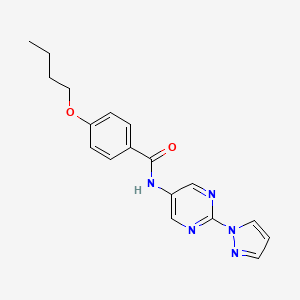
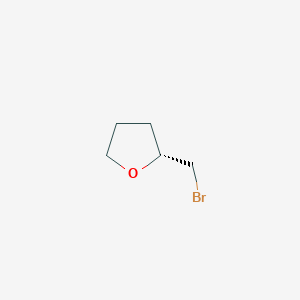
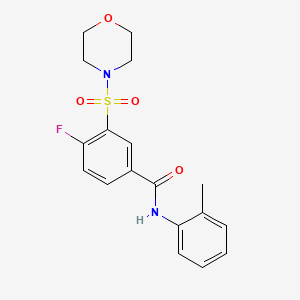
![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)
